molecular formula C8H19NO2 B085499 N-Butyldiethanolamine CAS No. 102-79-4

N-Butyldiethanolamine

Cat. No.: B085499
CAS No.: 102-79-4
M. Wt: 161.24 g/mol
InChI Key: GVNHOISKXMSMPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyldiethanolamine can be synthesized through the reaction of butylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows:

CH3(CH2)3NH2+2CH2CH2OCH3(CH2)3N(CH2CH2OH)2\text{CH}_3(\text{CH}_2)_3\text{NH}_2 + 2 \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{N}(\text{CH}_2\text{CH}_2\text{OH})_2 CH3​(CH2​)3​NH2​+2CH2​CH2​O→CH3​(CH2​)3​N(CH2​CH2​OH)2​

This reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Butyldiethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Butyldiethanolamine has a wide range of applications in scientific research:

Mechanism of Action

N-Butyldiethanolamine exerts its effects primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can influence various chemical and biological processes. The molecular targets include metal ions such as chromium and lanthanides, and the pathways involved are related to the formation of coordination bonds between the amine and metal centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its butyl group, which imparts different physical and chemical properties compared to its analogs. This makes it particularly suitable for applications requiring low vapor pressure and minimal odor .

Properties

IUPAC Name

2-[butyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNHOISKXMSMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044354
Record name N-Butyldiethanolamine
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Molecular Weight

161.24 g/mol
Source PubChem
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Physical Description

Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS]
Record name Ethanol, 2,2'-(butylimino)bis-
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Record name N-Butyldiethanolamine
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CAS No.

102-79-4
Record name Butyldiethanolamine
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Record name N-Butyldiethanolamine
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Record name N-Butyldiethanolamine
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Record name Ethanol, 2,2'-(butylimino)bis-
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Record name N-Butyldiethanolamine
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Record name 2,2'-butyliminodiethanol
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Record name N-BUTYLDIETHANOLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for N-butyldiethanolamine?

A1: this compound has the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol. Key spectroscopic data include characteristic peaks in the infrared (IR) spectrum corresponding to O–H, N–H, and C–H stretching vibrations. [] For detailed spectroscopic analysis, refer to research articles focusing on characterization techniques employed for this compound. [, , ]

Q2: How does the structure of this compound contribute to its coordination behavior?

A2: this compound functions as a versatile N,O-chelating ligand due to the presence of both nitrogen and oxygen donor atoms. The flexible butyl chain allows for conformational adaptability, enabling it to coordinate to metal centers in various binding modes, including bridging and chelating. [, ] This versatility contributes to the formation of diverse coordination complexes with fascinating structural motifs. [, ]

Q3: How does this compound perform in aqueous environments?

A4: this compound readily dissolves in water. [] It has been utilized in the preparation of waterborne polyurethane cationomers, highlighting its compatibility with aqueous systems. [] Research on CO2 capture also utilizes its aqueous solubility, showcasing its potential in environmental applications. []

Q4: Can this compound be used in the development of catalysts?

A5: Yes, this compound has been successfully incorporated into the design of copper(II) coordination compounds that exhibit promising catalytic activity in C–H functionalization reactions. [, ] For instance, these copper(II) complexes efficiently catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as the oxidant. [, ]

Q5: How does this compound contribute to the catalytic activity of copper(II) complexes in C–H functionalization reactions?

A6: The N,O-chelating ability of this compound plays a crucial role in stabilizing the copper(II) centers and influencing their electronic properties. [] This coordination environment contributes to the activation of copper(II) towards the oxidation of hydrocarbons, enabling efficient C–H bond activation and subsequent functionalization. []

Q6: Have computational methods been employed to study this compound and its complexes?

A7: Yes, density functional theory (DFT) calculations have been used to understand the electronic structure, magnetic properties, and exchange coupling interactions in this compound-containing metal complexes. [, , , , ] For example, DFT studies on copper(II) dimers bridged by this compound revealed valuable insights into their magnetic behavior. [, , ]

Q7: What is the significance of using computational methods in studying this compound?

A8: Computational approaches provide valuable insights into the electronic and magnetic properties of this compound and its metal complexes, which can be challenging to elucidate solely through experimental techniques. These methods aid in understanding structure-property relationships, guiding the design of new materials with tailored properties. [, , , , ]

Q8: How do modifications in the alkyl chain of N-substituted diethanolamines influence the magnetic properties of their metal complexes?

A9: Studies on a series of heterometallic Mn(III)-Ln(III) complexes revealed that altering the alkyl chain length in N-substituted diethanolamines can influence the magnetic relaxation dynamics. For instance, replacing this compound with N-methyldiethanolamine in a {Co(III)2Dy(III)2} complex resulted in a change in the anisotropy barrier and, consequently, the single-molecule magnet behavior. []

Q9: What is the effect of modifying the amino group in this compound on the photopolymerization efficiency of polymeric benzophenone photoinitiators?

A10: Research on polymeric benzophenone photoinitiators containing this compound as a coinitiator amine showed that the structure of the amine significantly impacted photopolymerization efficiency. [] this compound proved more efficient in initiating the polymerization of certain monomers compared to N-phenyldiethanolamine. This highlights the structure-activity relationship, where subtle changes in the amine moiety influence its interaction with other components during polymerization. []

Q10: How can the stability of this compound-containing formulations be improved?

A11: While specific formulation strategies for this compound are not extensively discussed in the provided research, general approaches to enhance stability include optimizing pH, adding antioxidants, and selecting appropriate packaging materials. Further research focusing on the compound's stability under various conditions and developing tailored formulation strategies could be beneficial. [, ]

Q11: What is known about the environmental impact and degradation of this compound?

A12: The provided research predominantly focuses on the synthesis, characterization, and applications of this compound and its derivatives. Limited information is available regarding its environmental impact and degradation pathways. Further investigations are necessary to evaluate its ecotoxicological effects and develop appropriate waste management strategies. []

Q12: Are there alternative compounds to this compound for specific applications?

A13: Yes, various N-substituted diethanolamines, such as N-methyldiethanolamine, N-ethyldiethanolamine, and triethanolamine, have been explored in similar applications as this compound. The choice of the most suitable compound depends on the specific requirements of the application, considering factors like solubility, reactivity, and desired properties. [, , , ]

Q13: What are the future directions for research on this compound?

A13: Future research could explore the following:

  • Expanding the applications of this compound-based catalysts in organic synthesis, particularly in C–H functionalization reactions. [, ]
  • Developing a deeper understanding of the structure-activity relationships in this compound derivatives to design compounds with improved catalytic activity, selectivity, and stability. [, ]
  • Investigating the potential of this compound in CO2 capture and other environmental applications. []
  • Conducting comprehensive toxicological and ecotoxicological studies to assess the safety profile and environmental impact of this compound. []

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